

O-Desacetyl-N-desmethyl Diltiazem-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **O-Desacetyl-N-desmethyl Diltiazem-d3**

Cat. No.: **B15622533**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **O-Desacetyl-N-desmethyl Diltiazem-d3**, a deuterated metabolite of the calcium channel blocker Diltiazem. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and relevant experimental protocols.

Core Concepts: Chemical Structure and Properties

O-Desacetyl-N-desmethyl Diltiazem-d3 is the stable isotope-labeled form of O-Desacetyl-N-desmethyl Diltiazem, a phase I metabolite of Diltiazem. The deuterium labeling (d3) is typically on the N-methyl group, providing a valuable internal standard for pharmacokinetic and metabolic studies.

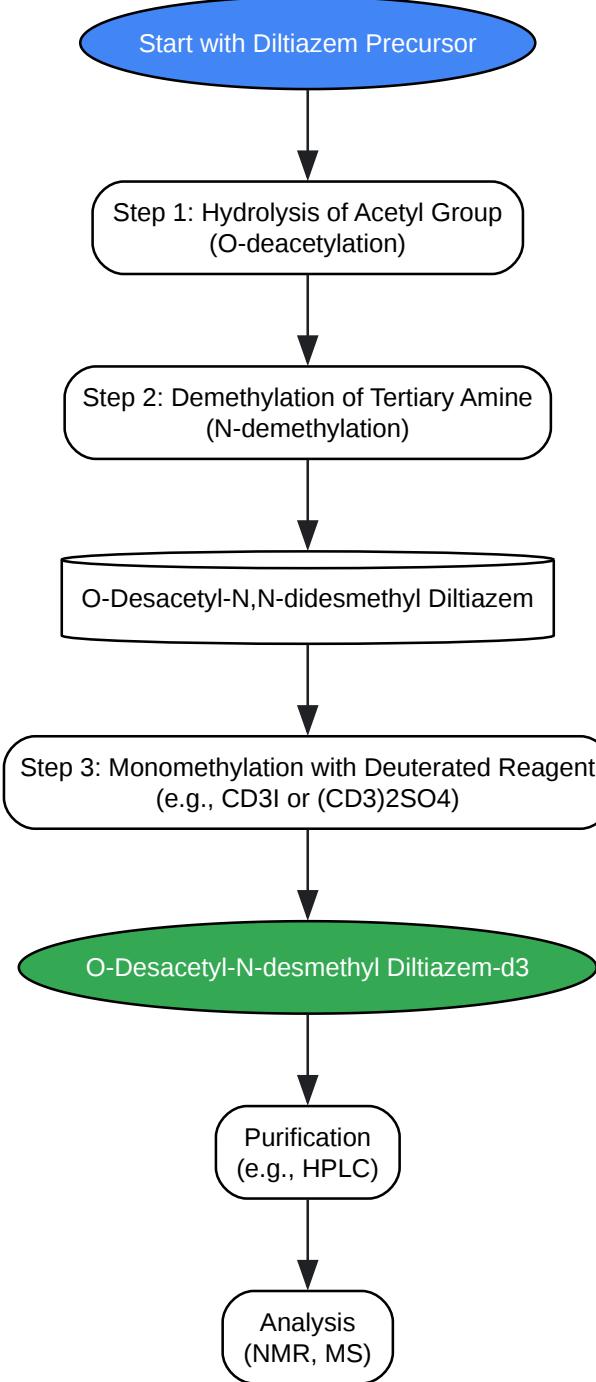
Below is a diagram illustrating the chemical structure of **O-Desacetyl-N-desmethyl Diltiazem-d3**.

Caption: 2D representation of **O-Desacetyl-N-desmethyl Diltiazem-d3**.

Physicochemical Data

The following table summarizes the key quantitative data for **O-Desacetyl-N-desmethyl Diltiazem-d3** and its non-deuterated analog for easy comparison.

Property	O-Desacetyl-N-desmethyl Diltiazem-d3	O-Desacetyl-N-desmethyl Diltiazem	Reference
IUPAC Name	(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one	(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one	[1]
CAS Number	86408-44-8 (Unlabeled)	81353-09-5	[2] [3]
Molecular Formula	C ₁₉ H ₁₉ D ₃ N ₂ O ₃ S	C ₁₉ H ₂₂ N ₂ O ₃ S	[2] [3]
Molecular Weight	361.47 g/mol	358.45 g/mol	[2] [3]
Melting Point	Not explicitly available	134-136°C (decomposes)	[3]
Appearance	Pale Yellow Solid	Pale Yellow to Light Tan Solid	[3]
Solubility	Soluble in Chloroform and DMSO	Soluble in Chloroform	[4]


Experimental Protocols

This section details representative experimental protocols for the synthesis and analysis of **O-Desacetyl-N-desmethyl Diltiazem-d3**, compiled from established methods for related compounds.

Synthesis Protocol (Representative)

The synthesis of **O-Desacetyl-N-desmethyl Diltiazem-d3** can be conceptualized in two main stages: the synthesis of the unlabeled precursor, O-Desacetyl-N-desmethyl Diltiazem, followed by the introduction of the deuterium label.

Synthetic Workflow for O-Desacetyl-N-desmethyl Diltiazem-d3

[Click to download full resolution via product page](#)

Caption: Representative synthetic workflow.

Step 1: Synthesis of O-Desacetyl-N-desmethyl Diltiazem (Unlabeled Precursor)

A common route to O-Desacetyl-N-desmethyl Diltiazem involves the hydrolysis of the acetyl group and demethylation of the tertiary amine of Diltiazem. This can be achieved through various published methods for the synthesis of Diltiazem metabolites.

Step 2: Deuterium Labeling of the N-methyl Group

The introduction of the trideuteriomethyl group can be accomplished via N-methylation of the corresponding N-desmethyl precursor with a deuterated methylating agent.

- **Reaction:** The N-desmethyl metabolite is reacted with a deuterated methylating agent, such as iodomethane-d3 (CD_3I) or dimethyl-d6 sulfate ($(CD_3)_2SO_4$), in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).
- **Reaction Conditions:** The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield **O-Desacetyl-N-desmethyl Diltiazem-d3**.

Analytical Protocol: LC-MS/MS Method

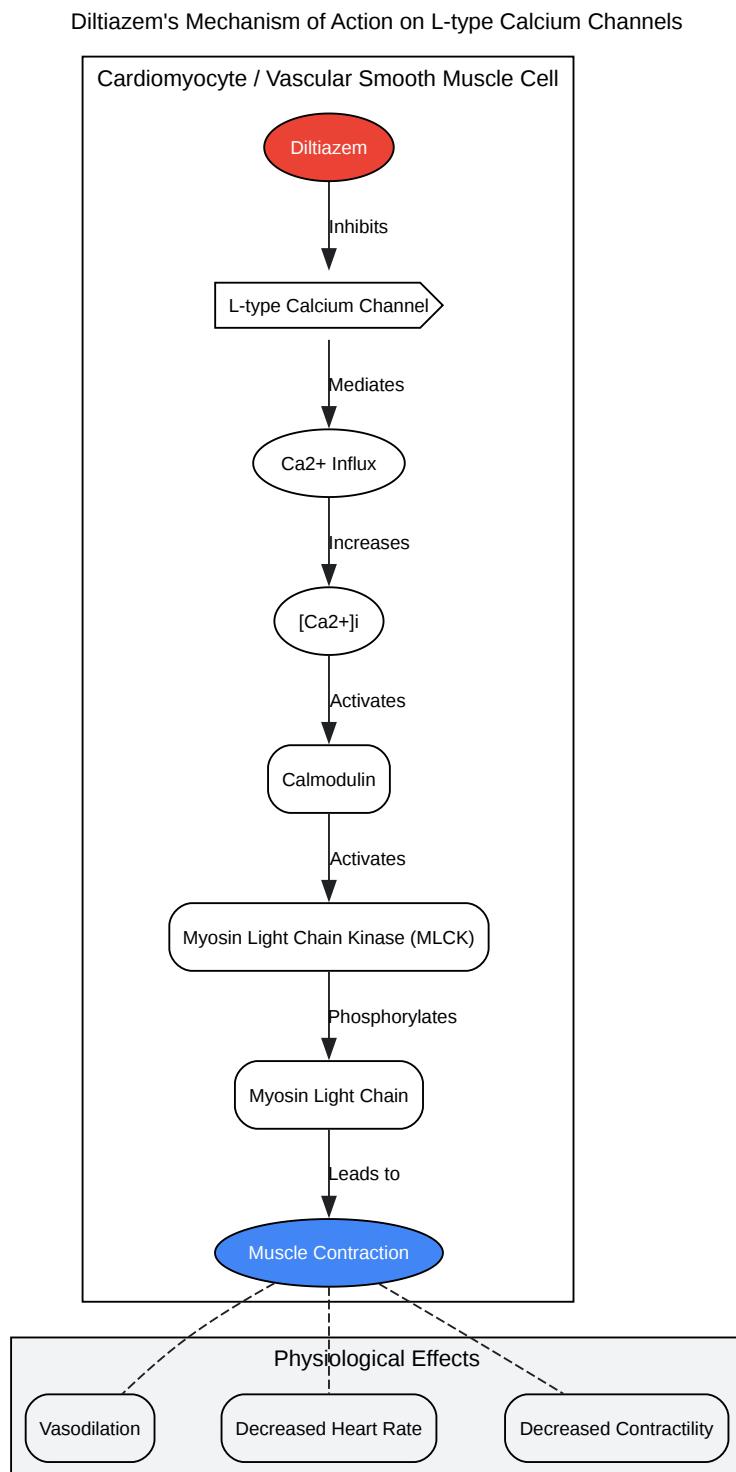
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of O-Desacetyl-N-desmethyl Diltiazem and its deuterated internal standard in biological matrices.

Chromatographic Conditions:

- **Column:** A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is commonly used.
- **Mobile Phase:** A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or

methanol) is employed. A typical mobile phase composition could be a gradient of acetonitrile and 10 mM ammonium acetate.

- Flow Rate: A flow rate of 0.2-0.5 mL/min is generally suitable.
- Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.
- Injection Volume: A small injection volume, such as 5-10 μ L, is used.


Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
- MRM Transitions:
 - O-Desacetyl-N-desmethyl Diltiazem: The precursor ion would be the protonated molecule $[M+H]^+$, and the product ion would be a characteristic fragment.
 - **O-Desacetyl-N-desmethyl Diltiazem-d3**: The precursor ion will be $[M+H]^+$ with a +3 Da shift compared to the unlabeled analyte, and the product ion will also show a corresponding mass shift if the deuterium is retained in the fragment.
- Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for each analyte to achieve maximum sensitivity.

Signaling Pathway of Diltiazem

Diltiazem, the parent drug of O-Desacetyl-N-desmethyl Diltiazem, is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.^{[5][6]} This action results in vasodilation and a decrease in heart rate and contractility. The metabolites of diltiazem, including the O-desacetyl-N-desmethyl derivative, may also contribute to the overall pharmacological effect.

The following diagram illustrates the signaling pathway affected by Diltiazem.

[Click to download full resolution via product page](#)

Caption: Diltiazem signaling pathway.

This guide provides a comprehensive technical overview of **O-Desacetyl-N-desmethyl Diltiazem-d3**. The information presented is intended to support the research and development efforts of professionals in the pharmaceutical and scientific communities. For specific applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Desmethyl desacetyl diltiazem hydrochloride | C19H23ClN2O3S | CID 91810616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [O-Desacetyl-N-desmethyl Diltiazem-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15622533#o-desacetyl-n-desmethyl-diltiazem-d3-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com